

The Origin and Technical Profile of YM-216391: A Potent Cytotoxic Cyclic Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-216391

Cat. No.: B15594861

[Get Quote](#)

For Immediate Release to the Scientific Community

This technical guide provides an in-depth overview of **YM-216391**, a novel cyclic peptide with significant cytotoxic properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its origin, biological activity, and the experimental methodologies used for its characterization.

Executive Summary

YM-216391 is a unique cyclic peptide first isolated from the cultured mycelium of the bacterium *Streptomyces nobilis* JCM 4274.^[1] It is characterized by a polyoxazole-thiazole moiety and exhibits potent cytotoxic activity against a range of human cancer cell lines. This document details the fermentation and isolation procedures, summarizes its cytotoxic efficacy, and outlines the biosynthetic pathway.

Origin and Discovery

YM-216391 was discovered during a screening program for novel anticancer compounds. It is a natural product produced by the fermentation of *Streptomyces nobilis* JCM 4274.^{[1][2]} The producing organism was obtained from the RIKEN BioResource Center in Japan.

Biological Activity: Cytotoxicity

YM-216391 has demonstrated potent dose-dependent inhibition of cancer cell growth. The most cited activity is against the human cervical cancer cell line HeLa S3, with a half-maximal inhibitory concentration (IC50) of 14 nM.^[1] The compound has also shown significant cytotoxicity against a panel of other human cancer cell lines, including HBC-4 (breast), BSY-1 (breast), HBC-5 (breast), MCF-7 (breast), and MDA-MB-231 (breast).^[2]

Quantitative Cytotoxicity Data

Cell Line	Cancer Type	IC50 (nM)
HeLa S3	Cervical Cancer	14
HBC-4	Breast Cancer	Data not available
BSY-1	Breast Cancer	Data not available
HBC-5	Breast Cancer	Data not available
MCF-7	Breast Cancer	Data not available
MDA-MB-231	Breast Cancer	Data not available

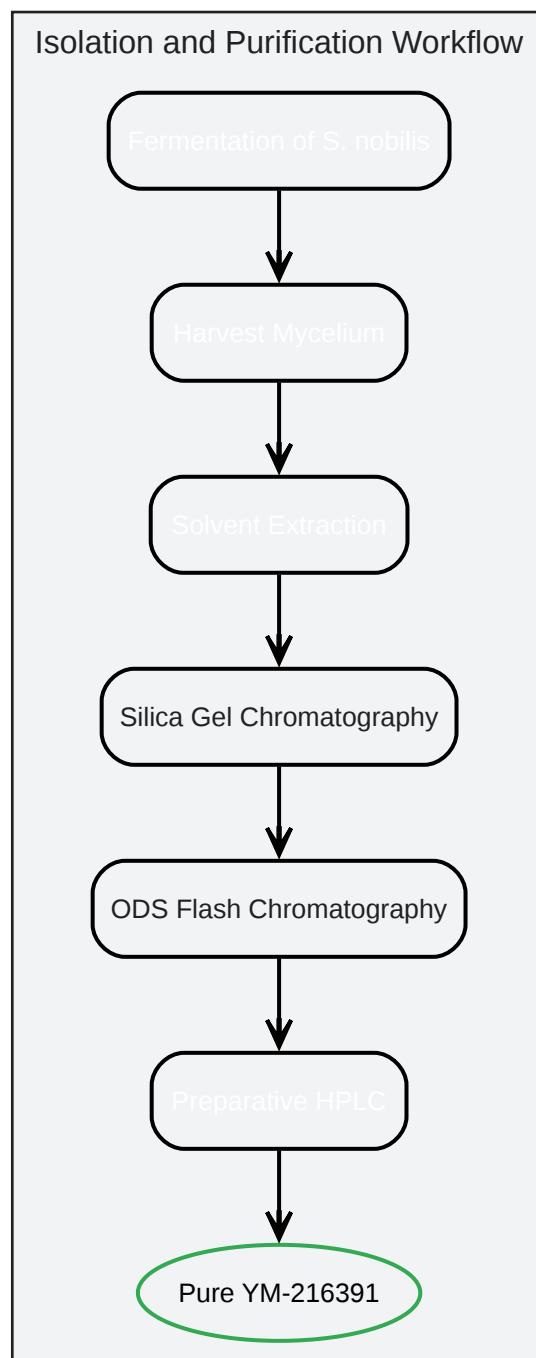
Further research is required to quantify the precise IC50 values for the cell lines marked as "Data not available."

Experimental Protocols

Fermentation of *Streptomyces nobilis* JCM 4274

A detailed, step-by-step protocol for the fermentation of *Streptomyces nobilis* to produce **YM-216391** has not been fully disclosed in the available literature. However, a general procedure can be inferred as follows:

- Inoculation: A seed culture of *Streptomyces nobilis* JCM 4274 is prepared in a suitable liquid medium.
- Production Culture: The seed culture is used to inoculate a larger volume of production medium. The composition of the medium is optimized for the production of **YM-216391**.
- Incubation: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a specific period to allow for bacterial growth and secondary metabolite


production.

- **Harvesting:** After the incubation period, the mycelium is separated from the culture broth by centrifugation or filtration. **YM-216391** is primarily located in the mycelium.

Isolation and Purification of YM-216391

The following is a generalized protocol for the isolation and purification of **YM-216391** from the harvested mycelium:

- **Solvent Extraction:** The mycelium is extracted with an organic solvent, such as acetone or methanol, to solubilize **YM-216391**. The solvent is then evaporated to yield a crude extract.
- **Silica Gel Chromatography:** The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar to a polar solvent system (e.g., chloroform-methanol) to separate compounds based on their polarity. Fractions are collected and tested for cytotoxic activity.
- **ODS Flash Column Chromatography:** Active fractions from the silica gel chromatography are further purified using octadecylsilane (ODS) flash column chromatography. This reverse-phase chromatography separates compounds based on their hydrophobicity.
- **Preparative High-Performance Liquid Chromatography (HPLC):** The final purification step involves preparative reverse-phase HPLC to obtain highly pure **YM-216391**.

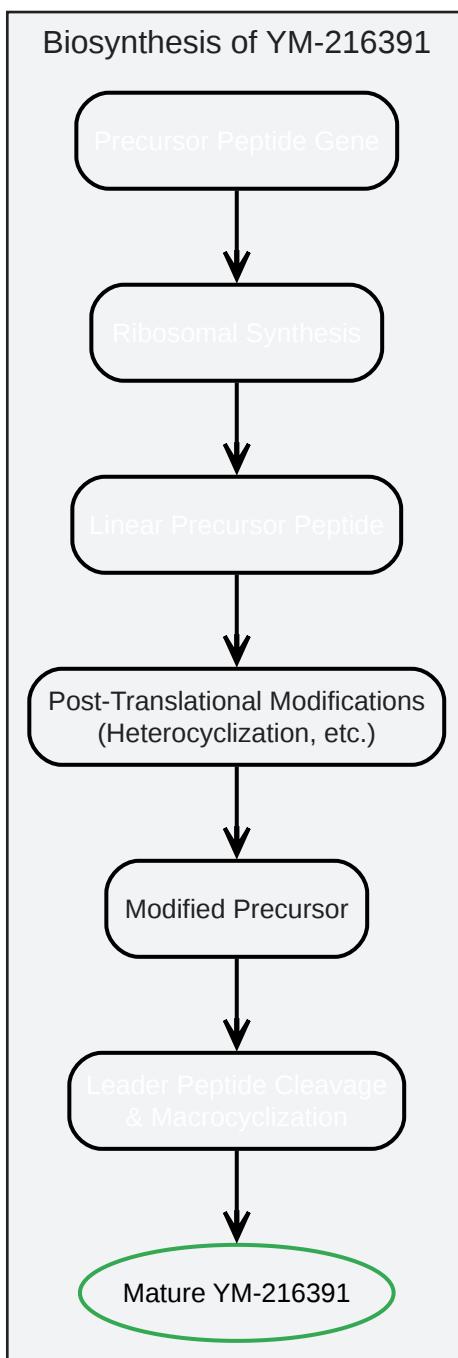
[Click to download full resolution via product page](#)

Isolation and Purification Workflow for **YM-216391**.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of **YM-216391** against HeLa S3 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A generalized protocol is as

follows:

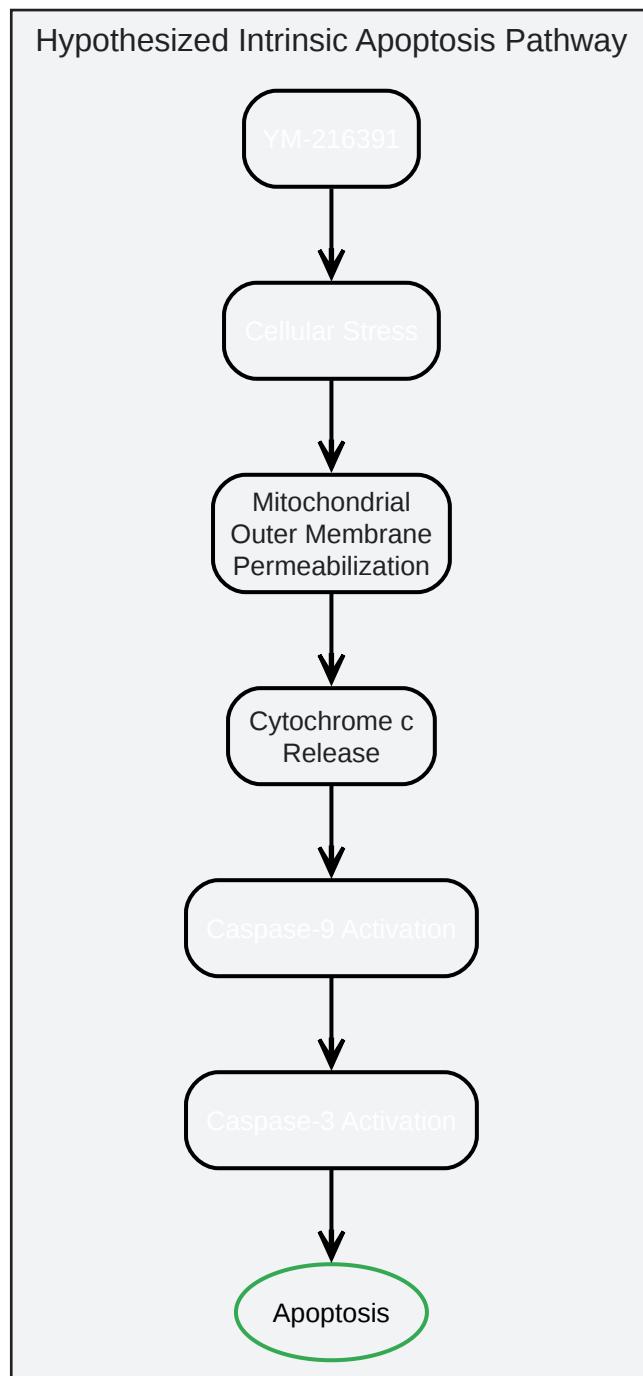

- Cell Seeding: HeLa S3 cells are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]
- Compound Treatment: The cells are treated with various concentrations of **YM-216391** and incubated for a further 48 to 72 hours.
- MTT Addition: The culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours.
- Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., dimethyl sulfoxide or isopropanol) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

YM-216391 is a ribosomally synthesized and post-translationally modified peptide (RiPP). Its biosynthesis involves the following key steps:

- Ribosomal Synthesis: A precursor peptide is synthesized by the ribosome.
- Post-translational Modifications: The precursor peptide undergoes a series of enzymatic modifications, including:
 - Heterocyclization to form oxazole and thiazole rings.
 - Cleavage of a leader peptide.
 - Macrocyclization to form the final cyclic structure.


[Click to download full resolution via product page](#)

Generalized Biosynthetic Pathway of YM-216391.

Mechanism of Action

The precise molecular mechanism of action for YM-216391's cytotoxicity has not been fully elucidated in the available scientific literature. However, its potent cytotoxic effects suggest that

it likely induces apoptosis (programmed cell death) in cancer cells. A plausible, though unconfirmed, mechanism involves the intrinsic apoptosis pathway, which is a common target for many anticancer agents.

[Click to download full resolution via product page](#)

A Hypothesized Apoptotic Pathway for **YM-216391**.

Disclaimer: The signaling pathway depicted above is a generalized representation of the intrinsic apoptosis pathway and has not been specifically confirmed for **YM-216391**. Further research is necessary to determine the exact molecular targets and signaling cascades affected by this compound.

Conclusion

YM-216391 is a promising natural product with potent anticancer activity. Its unique cyclic peptide structure and cytotoxic profile make it a valuable lead compound for further investigation in cancer drug discovery. This technical guide provides a foundational understanding of its origin and key characteristics, highlighting the need for further research to elucidate its precise mechanism of action and to obtain more extensive quantitative data on its efficacy against a broader range of cancer cell lines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. YM-216391, a novel cytotoxic cyclic peptide from *Streptomyces nobilis*. I. fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Origin and Technical Profile of YM-216391: A Potent Cytotoxic Cyclic Peptide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15594861#what-is-the-origin-of-ym-216391>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com